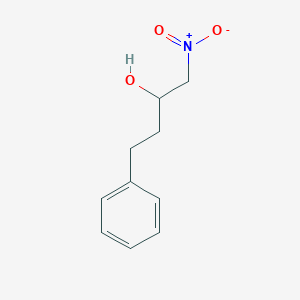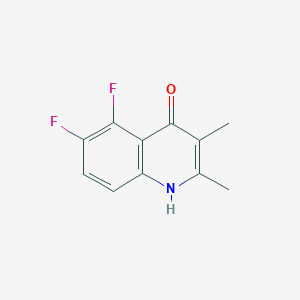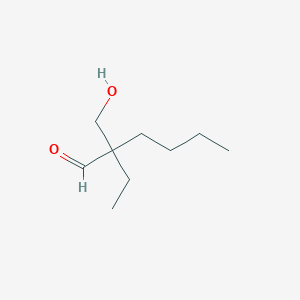
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one
Overview
Description
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the acetyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one typically involves the reaction of 4-methoxybenzylamine with thioglycolic acid, followed by cyclization with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-quality 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one.
Chemical Reactions Analysis
Types of Reactions
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Used in the development of new materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-3-(1-hydroxyethyl)-1-(4-methoxyphenyl)azetidin-2-one: Another heterocyclic compound with similar structural features.
4-Acetoxy-3-methoxyacetophenone: Contains both acetyl and methoxy groups but lacks the thiazolidinone ring.
Uniqueness
(R)-4-Acetyl-3-(4-methoxybenzyl)thiazolidin-2-one is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other compounds with similar functional groups but different ring systems.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
4-acetyl-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C13H15NO3S/c1-9(15)12-8-18-13(16)14(12)7-10-3-5-11(17-2)6-4-10/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
WJKUDHXSJQWMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CSC(=O)N1CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8310880.png)

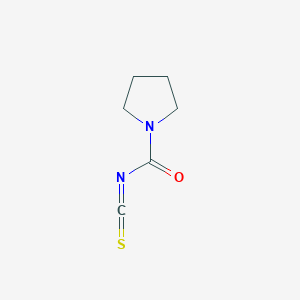
![5-Ethoxythieno[2,3-c]pyridine](/img/structure/B8310915.png)
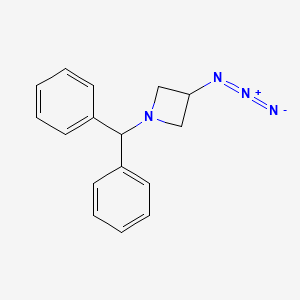
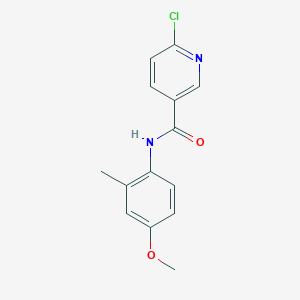
![2-Chloro-4-(2-furyl)thieno[3,2-d]pyrimidine](/img/structure/B8310948.png)
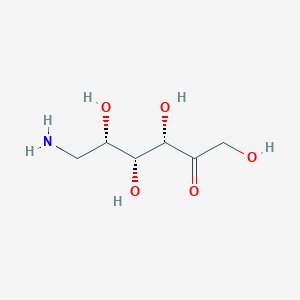

![5-(3-Methoxyphenyl)-7-phenyl-4-aminopyrrolo[2,3-d]pyrimidine](/img/structure/B8310966.png)
